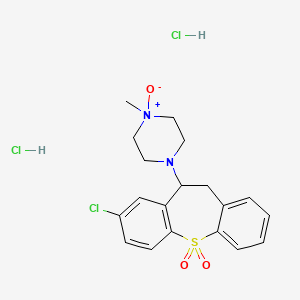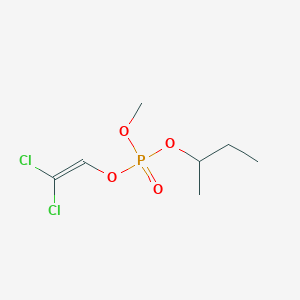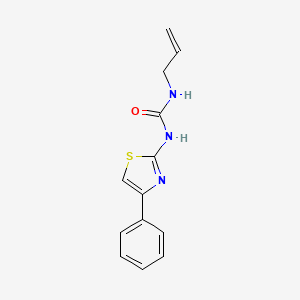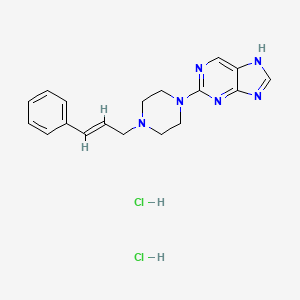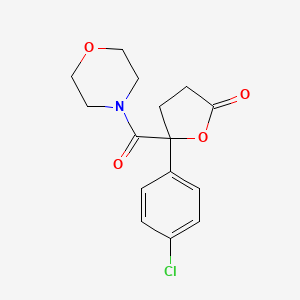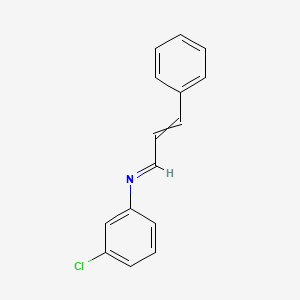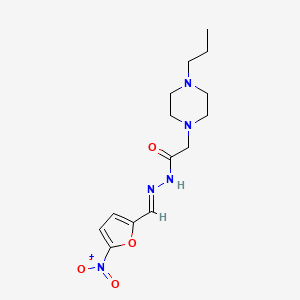
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-propylpiperazinylacetyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and furan derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro group is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to the compound, known for its use in organic synthesis.
Nitrofural: A related compound with antimicrobial properties, used in topical treatments.
Furfural: Another furan derivative, used in the production of resins and as a solvent.
Uniqueness
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is unique due to its specific structure, which combines the properties of 5-nitro-2-furaldehyde and (4-propylpiperazinylacetyl)hydrazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33165-18-3 |
|---|---|
Fórmula molecular |
C14H21N5O4 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N5O4/c1-2-5-17-6-8-18(9-7-17)11-13(20)16-15-10-12-3-4-14(23-12)19(21)22/h3-4,10H,2,5-9,11H2,1H3,(H,16,20)/b15-10+ |
Clave InChI |
XNTLMQPDSQCANY-XNTDXEJSSA-N |
SMILES isomérico |
CCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
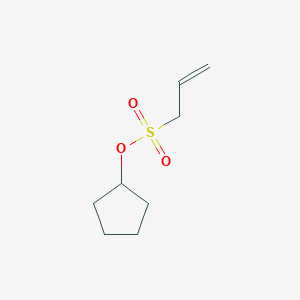
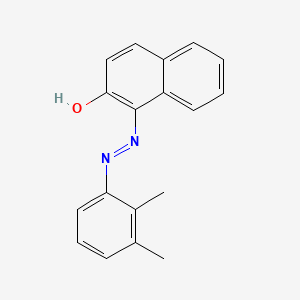
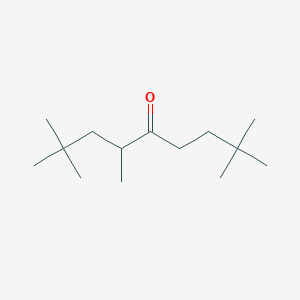
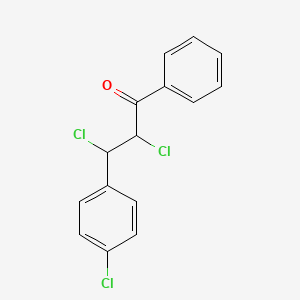
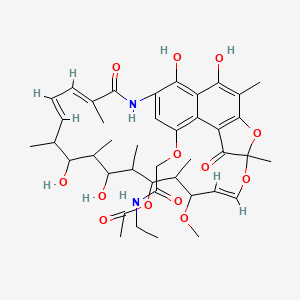
![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
